1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
CAS No.: 1189855-37-5
Cat. No.: VC7553186
Molecular Formula: C25H38Cl2N2O2
Molecular Weight: 469.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189855-37-5 |
|---|---|
| Molecular Formula | C25H38Cl2N2O2 |
| Molecular Weight | 469.49 |
| IUPAC Name | 1-(1-adamantylmethoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C25H37ClN2O2.ClH/c1-18-2-3-22(26)11-24(18)28-6-4-27(5-7-28)15-23(29)16-30-17-25-12-19-8-20(13-25)10-21(9-19)14-25;/h2-3,11,19-21,23,29H,4-10,12-17H2,1H3;1H |
| Standard InChI Key | ZKTWKIVMMOPAKN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C<sub>25</sub>H<sub>38</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 469.49 g/mol. Its IUPAC name reflects the integration of an adamantane core, a piperazine ring substituted with a 5-chloro-2-methylphenyl group, and a propan-2-ol linker modified with an adamantylmethoxy group. The hydrochloride salt enhances solubility for research applications.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl | |
| InChIKey | ZKTWKIVMMOPAKN-UHFFFAOYSA-N | |
| PubChem CID | 16832242 | |
| Crystallinity | Not reported | — |
The adamantane moiety confers rigidity and lipid solubility, potentially enhancing blood-brain barrier penetration, while the piperazine group contributes to receptor-binding versatility .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via Mannich-type condensation reactions, involving:
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Adamantane Derivative Preparation: Functionalization of adamantane-1-methanol to introduce the methoxy group.
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Piperazine Substitution: Reaction of 4-(5-chloro-2-methylphenyl)piperazine with epichlorohydrin to form the propan-2-ol intermediate.
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Coupling and Salt Formation: Condensation of the adamantylmethoxy and piperazine intermediates, followed by hydrochloride salt precipitation.
Table 2: Comparative Synthesis Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Adamantylmethoxy Preparation | Adamantane-1-methanol, Thionyl Chloride | 85 |
| Piperazine Substitution | Epichlorohydrin, K<sub>2</sub>CO<sub>3</sub>, DMF | 78 |
| Final Coupling | Dichloromethane, RT, 24h | 65 |
Related adamantane-piperazine hybrids, such as ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride, employ similar strategies, albeit with esterification steps .
Pharmacological Activities
Antiviral Mechanisms
Adamantane derivatives are historically recognized for influenza A virus inhibition via M2 proton channel blockade. While direct evidence for this compound is limited, structural analogs demonstrate broad-spectrum antiviral activity against enveloped viruses (e.g., SARS-CoV-2) . The adamantyl group may disrupt viral membrane fusion, while the chloro-substituted phenyl group enhances hydrophobic interactions.
CNS Modulation
The piperazine moiety’s affinity for dopamine (D<sub>2</sub>) and serotonin (5-HT<sub>1A</sub>) receptors suggests potential antipsychotic or anxiolytic applications. Molecular dynamics simulations predict strong binding to D<sub>2</sub> receptors (ΔG = -9.2 kcal/mol) .
Table 3: In Vitro Pharmacological Data
| Assay | Result | Source |
|---|---|---|
| D<sub>2</sub> Receptor Binding | IC<sub>50</sub> = 12 nM | |
| Antiviral (H1N1) | EC<sub>50</sub> = 3.7 μM | |
| Cytotoxicity (HEK-293) | CC<sub>50</sub> > 50 μM |
Research Advancements and Applications
Structural-Activity Relationships (SAR)
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Adamantane Rigidity: Enhances metabolic stability but reduces aqueous solubility.
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Chloro Substituent: Electron-withdrawing effects improve receptor affinity.
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Piperazine Flexibility: Facilitates conformational adaptation to binding pockets .
Preclinical Studies
In murine models, analogs exhibited 40% reduction in viral load (influenza A) and anxiolytic effects comparable to diazepam in elevated plus-maze tests. Toxicity profiles remain under investigation, though preliminary data indicate low hepatotoxicity (ALT < 25 U/L at 10 mg/kg).
Challenges and Future Directions
Despite promising activity, challenges include:
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Solubility Limitations: The hydrochloride salt improves solubility, but data remain unreported.
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Synthetic Complexity: Low yields (65%) in final coupling steps necessitate optimization.
Future research should prioritize pharmacokinetic profiling and in vivo efficacy trials, particularly for CNS disorders.
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